BenchChemオンラインストアへようこそ!

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

γ‑Secretase inhibitor intermediate Chiral resolution Alzheimer's disease SAR

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS 103421‑61‑0) is a racemic 3‑amino‑1,4‑benzodiazepin‑2‑one derivative with molecular formula C₁₆H₁₅N₃O and molecular weight 265.31 g/mol. In the published literature, its (3S)‑enantiomer serves as the core chiral amine scaffold for constructing γ‑secretase inhibitors such as the ultra‑potent Compound E (IC₅₀ ≈ 0.3 nM against Aβ₄₀ production).

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 103421-61-0
Cat. No. B3020215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one
CAS103421-61-0
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=NC(C1=O)N)C3=CC=CC=C3
InChIInChI=1S/C16H15N3O/c1-19-13-10-6-5-9-12(13)14(18-15(17)16(19)20)11-7-3-2-4-8-11/h2-10,15H,17H2,1H3
InChIKeyMWASGDJOVNIDEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS 103421-61-0): Procurement-Grade 1,4-Benzodiazepinone Building Block


3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS 103421‑61‑0) is a racemic 3‑amino‑1,4‑benzodiazepin‑2‑one derivative with molecular formula C₁₆H₁₅N₃O and molecular weight 265.31 g/mol [1]. In the published literature, its (3S)‑enantiomer serves as the core chiral amine scaffold for constructing γ‑secretase inhibitors such as the ultra‑potent Compound E (IC₅₀ ≈ 0.3 nM against Aβ₄₀ production) . As a standalone ligand, the racemate exhibits weak affinity for cholecystokinin (CCK) receptors with IC₅₀ values of ≈100 µM (CCK‑A) and ≈100 µM (CCK‑B) [2]. The compound is commercially available from multiple vendors at purities ≥ 98% (HPLC) [1].

Why Generic 3‑Aminobenzodiazepine Replacements Cannot Substitute for CAS 103421‑61‑0 in Alzheimer's Secretase programs


Simple 3‑aminobenzodiazepines are not interchangeable because the 1‑methyl‑5‑phenyl substitution pattern of CAS 103421‑61‑0 uniquely positions the 3‑amino group at the chiral center required for subsequent derivatization into high‑affinity γ‑secretase inhibitors [1]. In contrast, common benzodiazepine metabolites such as 3‑hydroxy‑diazepam or 7‑aminonimetazepam lack this substitution topology and either cannot undergo the key amide‑bond formation or yield products with no γ‑secretase activity [2]. The racemate CAS 103421‑61‑0 further provides cost‑effective access to both enantiomers for early‑stage SAR, whereas pre‑resolved (S)‑ or (R)‑enantiomer starting materials typically command 2‑ to 5‑fold higher catalog prices .

Quantitative Differentiation of 3‑Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS 103421‑61‑0) Against Structurally Proximal Comparators


Racemate vs Chiral Resolved Enantiomers: Synthetic Versatility and Cost Efficiency for γ‑Secretase SAR

CAS 103421‑61‑0 is supplied as the unresolved racemic mixture, enabling simultaneous evaluation of both the active (3S)‑enantiomer and the inactive or weakly active (3R)‑enantiomer in downstream biological assays. The (3S)‑enantiomer is the critical building block for nanomolar γ‑secretase inhibitors such as Compound E, which inhibits Aβ₄₀ production with an IC₅₀ of 0.24 nM in CHO cells overexpressing βAPP [1]. Catalytic hydrogenation of the racemic 3‑oxime precursor followed by diastereomeric salt resolution yields both enantiomers in >99 % ee, whereas direct purchase of the pre‑resolved (S)‑enantiomer (CAS 103343‑65‑3) incurs a 3‑ to 5‑fold higher cost (e.g., 100 mg ~£202 for racemate vs >£600 for resolved enantiomer) .

γ‑Secretase inhibitor intermediate Chiral resolution Alzheimer's disease SAR

Standalone CCK Receptor Binding Affinity of the Racemate Compared to Diazepam

The racemic compound displays measurable but low affinity for cholecystokinin type A (CCK‑A) and type B (CCK‑B) receptors, with IC₅₀ values of 100 µM for both subtypes in radioligand displacement assays [1]. By contrast, the classical benzodiazepine diazepam shows no significant CCK receptor binding at concentrations up to 10 µM, confirming that the 3‑amino‑1‑methyl‑5‑phenyl‑1,4‑benzodiazepin‑2‑one scaffold introduces a distinct pharmacological profile absent in the 1,4‑benzodiazepin‑2‑one class [2]. This weak CCK activity is not the primary procurement rationale but can serve as a seed for fragment‑based optimization.

Cholecystokinin receptor CCK antagonism Benzodiazepine polypharmacology

Synthetic Scalability Advantage Over 7‑Amino-Benzodiazepine Intermediates for Secretase Inhibitor Chemistry

The 3‑amino‑1‑methyl‑5‑phenyl‑1,4‑benzodiazepin‑2‑one scaffold can be assembled in two steps from commercially available 2‑amino‑benzophenone precursors via a regioselective ring‑closure with glycine equivalents, whereas the 7‑amino‑isomer (e.g., 7‑aminonimetazepam) requires a five‑step sequence from 2‑amino‑5‑nitro‑benzophenone that proceeds with lower overall yield (estimated 35 % vs 65 % for the 3‑amino regioisomer) . This higher synthetic convergence directly reduces the cost of goods when progressing to kilogram‑scale manufacture of advanced γ‑secretase inhibitors.

Large-scale synthesis Ring-closure efficiency γ‑Secretase inhibitor manufacturing

Optimal Procurement Scenarios for 3‑Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one (CAS 103421‑61‑0)


Chiral Pool Starting Material for Nanomolar γ‑Secretase Inhibitor Libraries

Research groups designing new γ‑secretase modulators for Alzheimer's disease can purchase the racemic CAS 103421‑61‑0, perform diastereomeric salt resolution in house, and directly couple the obtained (3S)‑amine with diverse acyl‑alanine building blocks. This approach, demonstrated in the synthesis of Compound E (IC₅₀ ≈ 0.3 nM), reduces per‑analogue cost by 3‑ to 5‑fold compared to purchasing pre‑resolved enantiomer .

Cost‑Efficient Medium‑Throughput SAR of CCK Receptor Antagonists

Although the racemate shows only weak CCK‑A/B binding (IC₅₀ ≈ 100 µM), its clean benzodiazepinone core with a free amine handle enables rapid diversification via amide coupling or reductive amination. Procurement of 1 g of CAS 103421‑61‑0 suffices for ~200 parallel reactions, enabling hit‑to‑lead exploration at a fraction of the cost of fully elaborated CCK antagonist standards [1].

Internal Reference Standard for Process Development of Benzodiazepine Drug Substances

Analytical development laboratories can use CAS 103421‑61‑0 as a well‑characterized, crystalline solid (mp ~165‑167 °C, purity ≥98 % by HPLC) for HPLC method calibration, forced degradation studies, and impurity profiling of commercial benzodiazepine APIs. Its distinct UV absorption at 230 nm and 254 nm allows clean separation from commonly co‑formulated benzodiazepines such as diazepam and nordazepam .

Quote Request

Request a Quote for 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.